Immunogenicity Reduction: Hydroxy-PEG8 vs. mPEG8 Analogs
Hydroxy-PEG8-t-butyl ester features a terminal hydroxyl group, which confers significantly lower immunogenicity compared to methoxy-terminated PEG (mPEG) analogs. In a controlled immunogenicity study in rabbits, HO-PEG-protein conjugates elicited a median relative anti-PEG antibody titer of 1.1 (range 0.9–1.5) when assayed against mPEG-coated plates versus HO-PEG-coated plates, whereas mPEG conjugates elicited a median relative titer of 3.0 (range 1.1–20) [1]. Furthermore, anti-PEG antibodies raised against mPEG conjugates exhibited >1000-fold higher affinity for mPEG conjugates than for analogous HO-PEG conjugates [1].
| Evidence Dimension | Anti-PEG antibody titer (relative ratio: mPEG-SOD over HO-PEG-SOD detection) |
|---|---|
| Target Compound Data | HO-PEG conjugates: median relative titer = 1.1 (range 0.9–1.5) |
| Comparator Or Baseline | mPEG conjugates: median relative titer = 3.0 (range 1.1–20) |
| Quantified Difference | mPEG induces approximately 2.7-fold higher median anti-PEG antibody titers; affinity difference >1000-fold |
| Conditions | Rabbits immunized with PEG-protein conjugates of human serum albumin, interferon-α, or uricase; ELISA detection on mPEG-SOD and HO-PEG-SOD coated plates |
Why This Matters
Lower immunogenicity reduces the risk of accelerated blood clearance (ABC) and loss of therapeutic efficacy in vivo, a critical selection criterion for PEG linkers intended for repeat-dosing PROTAC or ADC applications.
- [1] Sherman MR, Williams LD, Sobczyk MA, et al. Role of the Methoxy Group in Immune Responses to mPEG-Protein Conjugates. Bioconjugate Chem. 2012;23(3):485-499. View Source
